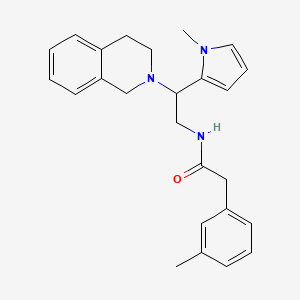

1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives, including compounds similar to "1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide", are synthesized through a variety of methods. The synthesis process often involves multi-component reactions or the use of enaminones as building blocks in heterocyclic syntheses. For example, the synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines via one-pot, multi-component reactions demonstrates the complexity and versatility in synthesizing piperidine derivatives (Sadek et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives, including X-ray diffraction studies, plays a crucial role in understanding the conformation and configuration of these compounds. For instance, X-ray structure analysis performed for certain piperidine derivatives helped in determining their configuration and conformation, which is essential for their biological activity (Schlag, Vilsmaier, & Maas, 1994).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These properties are crucial for the development of compounds with potential pharmacological activities. For example, the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase activity highlight the chemical reactivity and potential therapeutic uses of these compounds (Sugimoto et al., 1990).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Bioavailability

1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide is a compound structurally related to betalains, a group of pigments composed of a nitrogenous core structure, betalamic acid. Betalamic acid condenses with amino compounds to form pigments like violet betacyanins and yellow betaxanthins. These compounds are significant due to their safety as food additives, antioxidant activity, and potential as micronutrients. Despite their importance, most betalains are under-utilized in pharmaceutical preparations due to their poor stability and the lack of comprehensive reports on their bioavailability (Khan, 2016). A detailed review of betalain chemistry and biochemistry emphasizes the structural diversity and the significance of these compounds, highlighting their potential applications in the food industry and pharmacology (Khan & Giridhar, 2015).

Chemical Synthesis and Structural Analysis

Various research efforts focus on the synthesis and analysis of compounds structurally related to 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide. For instance, studies on imidazole derivatives, which are structurally related to piperidine derivatives, explore their antitumor activity. This research provides insights into the synthesis of compounds with potential biological properties, offering a foundation for developing new antitumor drugs (Iradyan et al., 2009). The synthesis of cyclic compounds containing aminobenzenesulfonamide, a chemical moiety potentially valuable in pharmaceuticals, is another example of research in this area (Kaneda, 2020).

Therapeutic Potential and Drug Development

The structural complexity and biological activity of piperidine derivatives, including 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide, make them a subject of interest in drug discovery and development. For instance, the therapeutic potential of piplartine (piperlongumine) highlights the pharmacological significance of piperidine derivatives in treating various ailments, including cancer. The compound shows cytotoxicity against cancer cells by inducing oxidative stress, offering a promising approach to cancer therapy (Bezerra et al., 2013).

Eigenschaften

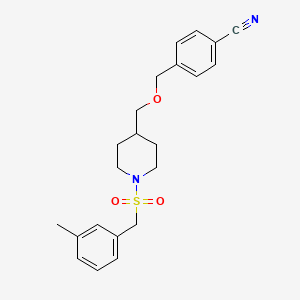

IUPAC Name |

1-[2-(cyclopentylamino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c14-13(18)10-5-7-16(8-6-10)9-12(17)15-11-3-1-2-4-11/h10-11H,1-9H2,(H2,14,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCXYOSDZOXDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)